Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 79686-03-6
VCID: VC21123169
InChI: InChI=1S/C7H7ClN2O2S/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,1-2H3
SMILES: COC(=O)C1=NC(=NC=C1Cl)SC
Molecular Formula: C7H7ClN2O2S
Molecular Weight: 218.66 g/mol

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

CAS No.: 79686-03-6

Cat. No.: VC21123169

Molecular Formula: C7H7ClN2O2S

Molecular Weight: 218.66 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate - 79686-03-6

Specification

CAS No. 79686-03-6
Molecular Formula C7H7ClN2O2S
Molecular Weight 218.66 g/mol
IUPAC Name methyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Standard InChI InChI=1S/C7H7ClN2O2S/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,1-2H3
Standard InChI Key PSBLUGJWGGDSKM-UHFFFAOYSA-N
SMILES COC(=O)C1=NC(=NC=C1Cl)SC
Canonical SMILES COC(=O)C1=NC(=NC=C1Cl)SC

Introduction

Chemical Structure and Properties

Structural Characteristics

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate possesses a heterocyclic structure based on the pyrimidine ring. The compound's configuration features four key functional groups arranged around this core structure: a chlorine atom at position 5, a methylthio (SCH₃) group at position 2, a carboxylate (COOCH₃) group at position 4, and the basic pyrimidine nitrogen atoms. This arrangement of substituents creates a molecule with distinct chemical reactivity patterns and potential for further synthetic modifications.

The molecule's InChI representation is InChI=1S/C7H7ClN2O2S/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,1-2H3, which provides a standardized description of its structure. Its corresponding InChIKey is PSBLUGJWGGDSKM-UHFFFAOYSA-N, serving as a fixed-length condensed digital representation of the compound.

Physical and Chemical Properties

The physical and chemical properties of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate are summarized in the following table:

PropertyValueSource
Molecular FormulaC₇H₇ClN₂O₂S
Molecular Weight218.66 g/mol
CAS Number79686-03-6
IUPAC Namemethyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
SMILES NotationCOC(=O)C1=NC(=NC=C1Cl)SC
Exact Mass217.99200
DensityNot available
Melting PointNot available
Boiling PointNot available
Flash PointNot available

The lack of experimental data regarding physical properties such as density, melting point, and boiling point indicates that comprehensive physical characterization studies of this compound may be limited in the published literature. This could reflect its specialized use primarily as a synthetic intermediate rather than as an end product with widespread applications.

Nomenclature and Identification

Systematic and Common Names

The compound has been referenced in scientific literature under various names, demonstrating the complexity of chemical nomenclature systems. The IUPAC-recommended name is "methyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate," which systematically describes the structure according to international naming conventions.

Synonyms and Alternative Designations

Multiple synonyms exist for this compound, reflecting different naming conventions and classification systems:

  • Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

  • methyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate

  • 5-Chloro-2-(methylthio)-4-pyrimidinecarboxylic Acid Methyl Ester

  • 4-Pyrimidinecarboxylic acid, 5-chloro-2-(methylthio)-, methyl ester

  • 5-Chloro-2-methylsulfanyl-pyrimidine-4-carboxylic acid methyl ester

  • methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

  • methyl 5-chloro-2-methylthiopyrimidine-4-carboxylate

These various nomenclature options highlight the compound's structural complexity and the different chemical perspectives from which it can be described and categorized.

Database Identifiers

The compound is catalogued in several chemical databases with specific identifiers:

  • PubChem CID: 4736921

  • DSSTox Substance ID: DTXSID60406100

  • Wikidata: Q82210982

  • MFCD: MFCD06496440

  • SCHEMBL: SCHEMBL4225491

These identifiers facilitate cross-referencing across chemical databases and information systems, enabling researchers to access comprehensive information about the compound from multiple sources.

Synthetic Routes and Chemical Reactivity

Chemical Reactivity Profile

Based on the functional groups present in Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, several reactivity patterns can be anticipated:

  • The chloro group at position 5 serves as a potential site for nucleophilic aromatic substitution reactions, making the compound valuable as a synthetic intermediate.

  • The methylthio group can potentially undergo oxidation to sulfoxide or sulfone derivatives, or be displaced by other nucleophiles.

  • The methyl carboxylate group is susceptible to hydrolysis to form the corresponding carboxylic acid, or transesterification to form different esters.

  • The pyrimidine nitrogen atoms can participate in coordination chemistry with metal ions or serve as hydrogen bond acceptors in supramolecular assemblies.

Applications and Research Findings

Synthetic Intermediate Applications

The strategic arrangement of functional groups in Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate makes it particularly valuable as a building block or intermediate in organic synthesis. The presence of the reactive chloro substituent at position 5 enables further modification through nucleophilic aromatic substitution reactions, providing access to diverse pyrimidine derivatives with potential biological activities.

Patent Literature

The compound appears in patent literature related to the preparation of complex pharmaceutical compounds. For instance, it is mentioned in relation to processes for the preparation of (S)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinyl methyl-5-pyrimidine carboxamide, suggesting its utility in pharmaceutical synthesis pathways.

Structural Relationship to Bioactive Compounds

The compound shares structural similarities with other pyrimidine derivatives known to exhibit biological activities. For example, the related compound Methyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate (which differs only in having an amino group instead of a chloro group at position 5) has been investigated for potential applications in fields such as herbicide development and as a bioactive compound.

This structural relationship suggests that Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate might also possess biological activities worth investigating, particularly given that small changes in substituents on the pyrimidine scaffold can significantly alter biological properties and target selectivity.

Analytical Characterization

X-ray Crystallography

PubChem data indicates that 3D conformer information is available for the compound, suggesting that its three-dimensional structure has been determined, potentially through X-ray crystallography or computational modeling. This structural information is valuable for understanding the compound's potential interactions with biological targets and for rational design of derivatives with enhanced properties.

Future Research Directions

Structure-Activity Relationship Studies

Future research could focus on developing a comprehensive structure-activity relationship (SAR) database for Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate and its derivatives. This would involve synthesizing a series of analogues with systematic variations in the substituents and evaluating their biological activities against specific targets.

Biological Activity Screening

Given the structural similarities to compounds with known biological activities, screening Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate against various biological targets could reveal unexpected activities. Particular focus areas might include:

  • Antimicrobial activity, given the prevalence of pyrimidine-based antimicrobial agents

  • Enzyme inhibition studies, particularly for enzymes involved in nucleotide metabolism

  • Agricultural applications, such as herbicidal or pesticidal activities

  • Anticancer potential, as many pyrimidine derivatives exhibit antiproliferative properties

Green Chemistry Approaches to Synthesis

Developing more environmentally friendly synthetic routes to Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate would align with current trends in sustainable chemistry. This could involve exploring catalytic methods, continuous flow chemistry, or biocatalytic approaches to reduce waste and energy consumption in the synthesis process.

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